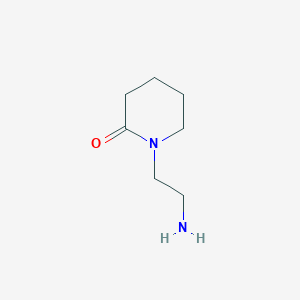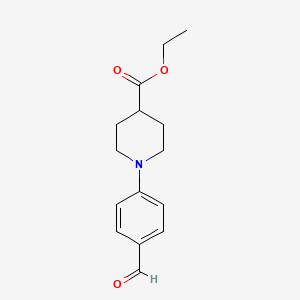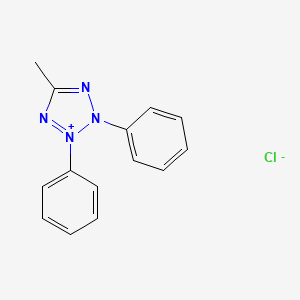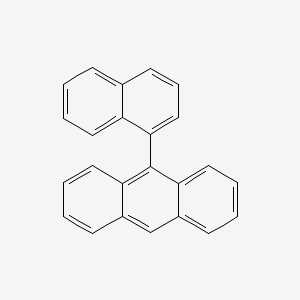
1-萘基蒽
描述
9-(Naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a naphthalene moiety attached at the 9-position. This compound is known for its luminescent properties, making it useful in various applications, particularly in organic electronics and photonics .
科学研究应用
Chemistry: 9-(Naphthalen-1-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its luminescent properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of 9-(Naphthalen-1-yl)anthracene are being explored for their potential use in bioimaging and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as a host material in the emissive layer. Its stability and luminescent properties contribute to the efficiency and longevity of these devices .
作用机制
Target of Action
The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .
Mode of Action
9-(Naphthalen-1-yl)anthracene interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .
Biochemical Pathways
The compound 9-(Naphthalen-1-yl)anthracene affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .
Pharmacokinetics
Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular effect of 9-(Naphthalen-1-yl)anthracene’s action is the generation of deep-blue emission in OLEDs
Action Environment
Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of 9-(Naphthalen-1-yl)anthracene. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This method uses a palladium catalyst to couple a naphthylboronic acid with a bromoanthracene derivative under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 9-(Naphthalen-1-yl)anthracene can be scaled up by optimizing the Suzuki coupling reaction. This involves using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: 9-(Naphthalen-1-yl)anthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitrated or halogenated anthracene compounds.
相似化合物的比较
- 9,10-Di(naphthalen-1-yl)anthracene
- 9-(Naphthalen-2-yl)anthracene
- 9-(Phenyl)anthracene
Comparison: 9-(Naphthalen-1-yl)anthracene is unique due to its specific substitution pattern, which affects its photophysical properties. Compared to 9,10-Di(naphthalen-1-yl)anthracene, it has a different absorption and emission spectrum, making it suitable for different applications in OLEDs and other photonic devices .
属性
IUPAC Name |
9-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZWHZIYLWEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594295 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-70-6 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
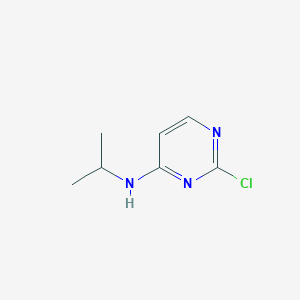
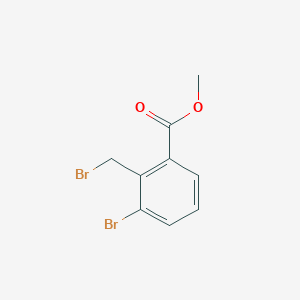




![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

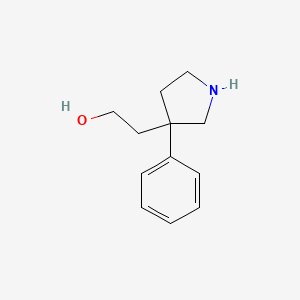
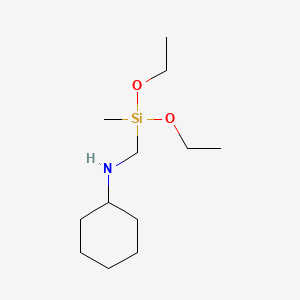
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
